N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline
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Overview
Description
N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyano group, a fluoro substituent, and a 1,3,4-oxadiazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps. One common method starts with the preparation of 2-fluoro-5-methylbenzonitrile, which is then subjected to a series of reactions to introduce the oxadiazole ring and the cyano group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine group.
Substitution: This reaction can replace the fluoro substituent with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The cyano group and the oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methylbenzonitrile: A precursor in the synthesis of the target compound.
5-methyl-1,3,4-oxadiazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to the combination of its functional groups and the presence of the oxadiazole ring.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-8-3-4-10(13)11(5-8)17(7-14)6-12-16-15-9(2)18-12/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBVMFNLINBQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=NN=C(O2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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